REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:4]([CH2:14][CH2:15][O:16][CH3:17])[N:5]=[C:6]([C:11]([NH2:13])=[O:12])[C:7]=1[N+:8]([O-])=O)[CH3:2]>[Pd].C(O)C>[NH2:8][C:7]1[C:6]([C:11]([NH2:13])=[O:12])=[N:5][N:4]([CH2:14][CH2:15][O:16][CH3:17])[C:3]=1[CH2:1][CH3:2]
|
Name
|
3-ethyl-2-(2-methoxyethyl)-4-nitro-pyrazole-5-carboxamide
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1N(N=C(C1[N+](=O)[O-])C(=O)N)CCOC
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred in a pressure vessel under a hydrogen atmosphere (344.7 kPa (50 psi)) at room temperature for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from hot ethyl acetate
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(N(N=C1C(=O)N)CCOC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |